1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXGRCLGPVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetic acid and catalysts such as phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are crucial for cell proliferation, differentiation, and survival, and their inhibition can result in the reduction of cancer cell growth .
Comparison with Similar Compounds
Analysis :
- Isopropyl substitution () introduces steric bulk, which could disrupt optimal binding to PPARα’s hydrophobic pocket.
Substitution at the 6-Position
Analysis :
- Phenyl and 4-methylphenyl groups () enhance π-π interactions with PPARα’s aromatic residues, improving binding affinity.
- Thiophene substitution () introduces sulfur-based polarity, which may alter solubility and oxidative stability.
Substitution at the 3-Position
Analysis :
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1551176-30-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immune response modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. The molecular formula is with a molecular weight of 177.16 g/mol. The compound features a pyrazolo-pyridine core that is crucial for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of TBK1 : Recent studies have identified derivatives of pyrazolo[3,4-b]pyridines as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a critical role in the immune response and cancer progression. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating significant inhibitory potential .
- Antiproliferative Effects : The compound exhibits antiproliferative effects on various cancer cell lines, including A172, U87MG, and A375. These effects are linked to the inhibition of key signaling pathways involved in cell growth and survival .
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives reveal critical insights into how structural modifications influence biological activity:
| Compound | Modification | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 15y | N/A | 0.2 | TBK1 Inhibition |
| 6 | Difluoromethoxy group | 50 | Antiproliferative |
| 31 | Cyclin-dependent kinase inhibitor | 360 | CDK2 Inhibition |
These findings suggest that specific substitutions on the pyrazolo-pyridine core can enhance activity against targeted kinases and improve selectivity.
Case Studies
Several case studies illustrate the efficacy of this compound and its derivatives:
- Cancer Cell Lines : A study evaluated the effects of this compound on human tumor cell lines (HeLa, HCT116). The results indicated a significant reduction in cell viability at micromolar concentrations, showcasing its potential as an anticancer agent .
- Immune Modulation : Another investigation focused on the immune-modulatory effects of pyrazolo[3,4-b]pyridine derivatives. The compounds were shown to inhibit TBK1 downstream signaling in THP-1 cells, suggesting a role in regulating inflammatory responses and potentially treating autoimmune diseases .
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via ester hydrolysis of its ethyl ester derivative. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Reaction progress is monitored by TLC, and intermediates are purified via recrystallization. Final products are characterized using NMR (e.g., δ 7.4 ppm for aromatic protons) and LC-MS (e.g., [M+H] at m/z 248.2) .
Q. How is the structural integrity of this compound confirmed?
Structural confirmation involves spectroscopic methods:
- NMR : Aromatic protons appear as singlets in the range δ 7.4–8.0 ppm, while methyl groups resonate at δ 2.5–2.6 ppm.
- LC-MS : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and functional groups.
- SMILES/InChI : Canonical representations (e.g.,
n1(c2c(c(cc(n2)…)) ensure consistency with computational databases .
Q. What in vitro assays are used to evaluate the antimalarial activity of pyrazolopyridine derivatives?
The compound’s antimalarial potential is tested using:
- Plasmodium falciparum cultures : IC values are determined via SYBR Green assays.
- Resistance profiling : Strains with mutations in the Plasmodium ABCI3 transporter (linked to compound resistance) are compared to wild-type parasites .
Advanced Research Questions
Q. How can target validation studies for this compound be designed?
- Enzymatic assays : Test inhibition of adenylating enzymes like BasE (involved in bacterial siderophore biosynthesis) using fluorescence polarization or MALDI-TOF MS to monitor substrate conversion .
- Genetic knockout models : Compare activity in wild-type vs. BasE-deficient bacterial strains to confirm target specificity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
Discrepancies may arise from poor solubility or metabolic instability. Mitigation approaches include:
- Prodrug derivatization : Ester or amide prodrugs improve bioavailability (e.g., methyl ester derivatives).
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using radiolabeled analogs .
Q. How does substituent variation (e.g., methyl vs. tert-butyl groups) impact SAR for pyrazolopyridine analogs?
- Methyl groups enhance metabolic stability but reduce solubility.
- tert-Butyl groups improve target binding via hydrophobic interactions but increase molecular weight. Quantitative SAR (QSAR) models using Hammett constants or logP values optimize substituent selection .
Q. What advanced analytical methods quantify degradation products in stability studies?
- HPLC-HRMS : Identifies degradation products (e.g., decarboxylated or oxidized derivatives) with ppm-level mass accuracy.
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate shelf-life challenges .
Methodological Challenges and Solutions
Q. How are metabolic pathways of this compound elucidated?
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Major metabolites include hydroxylated or glucuronidated derivatives.
- Isotope labeling : Use -labeled compounds to track metabolic fate in animal models .
Q. What formulation strategies address poor aqueous solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures for intraperitoneal administration.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can computational modeling predict off-target effects of pyrazolopyridine derivatives?
- Molecular docking : Screen against kinase libraries (e.g., PDB structures of MAPK or CDK2) to identify unintended targets.
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration or hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
